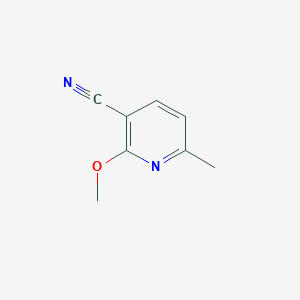

2-methoxy-6-methylnicotinonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUHMLQSIWHQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415833 | |

| Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72918-03-7 | |

| Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 6 Methylnicotinonitrile and Its Analogues

Established Synthetic Routes to 2-Methoxy-6-methylnicotinonitrile

The synthesis of this compound can be achieved through several well-established routes, including nucleophilic substitution reactions on a pre-existing pyridine (B92270) ring and the construction of the pyridine ring itself through cyclization reactions.

Nucleophilic Substitution Strategies on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing substituents onto a pyridine ring. In this approach, a leaving group on the pyridine ring is displaced by a nucleophile. The reactivity of halopyridines towards nucleophilic substitution is a key factor in these syntheses. For instance, the reaction of 2-halopyridines with various nucleophiles, including sodium phenoxide and benzyl (B1604629) alcohol, can be significantly accelerated using microwave heating, drastically reducing reaction times. sci-hub.se The order of reactivity for the leaving groups can vary depending on the nucleophile used. sci-hub.se

In the context of synthesizing this compound, a crucial step involves the introduction of a methoxy (B1213986) group onto the pyridine nucleus. This is typically achieved by reacting a precursor, such as a 2-chloropyridine (B119429) derivative, with a methoxylating agent like sodium methoxide (B1231860). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.com

An analogous reaction demonstrating this principle is the conversion of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile to 5-acetyl-2-ethoxy-6-methylnicotinonitrile by treatment with potassium carbonate in ethanol. scirp.org This reaction proceeds via nucleophilic substitution of the methylthio group by the ethoxide ion. scirp.org

Cyclization Reactions in Pyridine-3-carbonitrile (B1148548) Synthesis

The construction of the pyridine ring itself is another fundamental approach to synthesizing pyridine-3-carbonitrile derivatives. Various named reactions and multicomponent strategies are employed for this purpose.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic method that involves the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. researchgate.netyoutube.com Variations of this approach, using different starting materials, are widely used. For example, the condensation of 1,3-dicarbonyl compounds with 3-aminoenones can also yield pyridine derivatives. youtube.com

Another versatile method is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to produce a 2-pyridone, a precursor that can be further modified. youtube.com Additionally, [3+3] cyclization reactions offer a modern and efficient route. For instance, the piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles provides a facile route to functionalized pyridine derivatives under mild conditions. acs.org

Precursor Chemistry and Starting Materials

The choice of starting materials is critical for the successful synthesis of this compound. Halogenated pyridine-3-carbonitriles are key substrates, and the selection of appropriate methoxylating and methylating reagents is essential for the desired functionalization.

Utilization of Halogenated Pyridine-3-carbonitriles as Core Substrates

Halogenated pyridine-3-carbonitriles serve as versatile precursors for the synthesis of this compound and its analogs. The halogen atom, typically chlorine, acts as a good leaving group for nucleophilic substitution reactions.

Commercially available starting materials such as 2-chloro-6-methylnicotinonitrile (B46695) provide a direct route to the target molecule. chemical-suppliers.eubldpharm.com Other relevant halogenated precursors include 2-chloro-5-fluoro-6-methylnicotinonitrile (B3060512) and 2,5-dichloro-6-methyl-nicotinonitrile, which can be synthesized from precursors like 2-hydroxy-6-methyl-5-nitronicotinonitrile. sigmaaldrich.comchemicalbook.com

The synthesis of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) has been documented, highlighting the use of a chlorinated nicotinonitrile as a key intermediate. chemicalbook.com

Role of Methoxylating and Methylating Reagents in Functionalization

The introduction of the methoxy and methyl groups onto the pyridine ring is accomplished using specific reagents.

Methoxylating Reagents: Sodium methoxide is a common and effective reagent for introducing a methoxy group onto an aromatic ring via nucleophilic substitution of a halide. For example, the reaction of 6-chloro-4-methylnicotinonitrile (B1590304) with sodium methoxide in methanol (B129727) at 20°C can yield a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile and 2-chloro-6-methoxy-4-methylnicotinonitrile (B1625000). chemicalbook.com

Methylating Reagents: Various methods exist for the methylation of pyridine rings. Traditional methods have included heating pyridine with methyl iodide or reacting it with methanol at high temperatures, though these can result in low yields. google.com More modern and selective methods have been developed. For instance, peroxides can be used as a methylating reagent for pyridine-N-oxides in a metal-free process. researchgate.net Continuous flow synthesis using a Raney® nickel catalyst and a primary alcohol like 1-propanol (B7761284) has been shown to be a green and efficient method for the α-methylation of pyridines. nih.gov

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are being employed. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for nucleophilic aromatic substitutions on pyridine rings. sci-hub.se

Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, reduced waste, and shorter reaction times. The α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst is a prime example of this advanced technique. nih.gov

Application of Continuous Flow Reactors in Production

Continuous flow chemistry, or flow chemistry, represents a significant advancement over traditional batch processing for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). mdpi.com This technology utilizes systems of pumps and tubes or microreactors to conduct reactions in a continuously flowing stream. mdpi.comresearchgate.net Key advantages include superior heat transfer, enhanced safety profiles, improved reaction kinetics, and the potential for automation and process optimization. mdpi.commit.edu

While specific documentation for the continuous flow synthesis of this compound is not detailed in the provided results, the principles are widely applied to the manufacturing of heterocyclic APIs. mdpi.com For instance, a robust and safe continuous flow platform has been reported for the nitration of furfural (B47365) to produce nitrofurfural, a key step in making nitrofuran pharmaceuticals. nih.gov This system allows for the in situ generation of unstable reagents like acetyl nitrate, a concept that could be adapted for sensitive steps in nicotinonitrile synthesis. nih.gov The high level of integration and automation in such systems can enable remote operation and high reproducibility. nih.gov The application of flow chemistry has proven to be advantageous for various complex syntheses, often resulting in higher yields and shorter reaction times compared to batch methods. mdpi.comnih.gov

Controlled Reaction Conditions: Temperature, Time, and Stoichiometry

The precise control of reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing the formation of byproducts. Key parameters include temperature, reaction duration, and the molar ratio (stoichiometry) of the reactants.

A relevant example is the synthesis of 6-chloro-2-methoxy-4-methylnicotinonitrile, an analogue of the target compound. In this process, 2,6-dichloro-4-methylnicotinonitrile (B1293653) is treated with sodium methoxide. chemicalbook.com The reaction is typically conducted in methanol at an ambient temperature of 20°C for 16 hours. chemicalbook.com The stoichiometry is carefully controlled, using a 1:1 molar ratio of the dichloro-nicotinonitrile substrate to the sodium methoxide reagent. chemicalbook.com This reaction yields both the desired 6-chloro-2-methoxy-4-methylnicotinonitrile (32.3% yield) and its isomer, 2-chloro-6-methoxy-4-methylnicotinonitrile (40.4% yield). chemicalbook.com

Similarly, in the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine, the reaction temperature is initially maintained at 15°C during the addition of the substrate to a sodium methoxide solution, before being raised to 25-30°C for 4-5 hours to complete the reaction. chemicalbook.com Studies on related syntheses have shown that the molar ratio of reagents and the reaction time have a significant influence on the final yield. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile chemicalbook.com

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Dichloro-4-methylnicotinonitrile |

| Reagent | Sodium Methoxide |

| Solvent | Methanol (MeOH) |

| Temperature | 20 °C (Ambient) |

| Reaction Time | 16 hours |

| Stoichiometry | 1:1 molar ratio |

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a crucial role in many synthetic routes for nicotinonitrile and its derivatives, offering pathways with higher efficiency and milder conditions. A variety of catalytic systems have been explored.

One-step methods for synthesizing nicotinonitrile derivatives can involve heating a ketone, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of ammonium (B1175870) acetate. chem-soc.si Another established method for producing nicotinonitriles involves the dehydration of the corresponding nicotinamide (B372718), for which various dehydrating catalysts can be employed. orgsyn.org

More advanced catalytic systems are also being utilized. For the synthesis of various pyridine derivatives, magnetically recoverable nano-catalysts, such as SrFe12O19, have been employed. nih.gov These catalysts are advantageous due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnet, simplifying the workup process. nih.gov The design and selection of ligands in transition metal catalysis are also critical, as demonstrated in palladium-catalyzed reactions where specific ligands enabled reactions to occur at room temperature with high efficiency. youtube.com These catalysts function by creating new reaction pathways with lower energy barriers than the uncatalyzed reactions. youtube.com

Strategies for Product Isolation and Purification

After the chemical synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Recrystallization and Preparative Chromatography for High Purity

For solid compounds like many nicotinonitrile derivatives, recrystallization is a common and effective purification technique. This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. The purification of 6-methoxy-2-naphthol, for example, can be achieved by recrystallization from a benzene-hexane mixture. orgsyn.org

For achieving very high purity or for separating complex mixtures of isomers, preparative chromatography is the method of choice. A specific example is the purification of 6-chloro-2-methoxy-4-methylnicotinonitrile from its reaction mixture, which also contains its isomer. chemicalbook.com This separation is successfully performed using Supercritical Fluid Chromatography (SFC), a technique that uses a supercritical fluid (like CO2) as the mobile phase. chemicalbook.com The high resolution of this method allows for the isolation of the desired product as an off-white solid with high purity. chemicalbook.com

Table 2: Preparative SFC Purification Parameters for 6-Chloro-2-Methoxy-4-Methylnicotinonitrile chemicalbook.com

| Parameter | Specification |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Column | Lux cellulose-2 (50 x 250 mm), 5 micron |

| Mobile Phase | 10% of 0.2% DEA in IPA |

| Flow Rate | 150 g/min |

| Detection | UV: 220nm |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 Methylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-methoxy-6-methylnicotinonitrile is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The aromatic region is expected to feature two doublets, characteristic of the two neighboring protons on the pyridine (B92270) ring. The aliphatic region would contain two singlets, corresponding to the methyl and methoxy (B1213986) groups.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine ring (H-4 and H-5) are deshielded due to the aromatic ring current and the influence of the electron-withdrawing nitrile group and the electron-donating methoxy group. The H-5 proton, being adjacent to the electron-withdrawing cyano group, is expected to resonate at a lower field than the H-4 proton. The protons of the methyl and methoxy groups are in shielded environments and thus appear at higher fields (lower ppm values). The connectivity is confirmed by the coupling between the adjacent H-4 and H-5 protons, which would result in a characteristic doublet-of-doublets pattern, with a typical ortho-coupling constant (³JHH) of approximately 8.0 Hz.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | 7.65 | d | 8.0 | 1H |

| H-4 | 6.70 | d | 8.0 | 1H |

| OCH₃ | 4.05 | s | - | 3H |

Note: Data is based on predictive models and established chemical shift principles.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, one for each carbon atom in its unique electronic environment.

The carbon of the nitrile group (C-7) is expected to have a characteristic chemical shift in the 115-120 ppm range. The quaternary carbons of the pyridine ring (C-2, C-3, and C-6) will show distinct signals, with C-2 and C-6, being attached to heteroatoms (oxygen and nitrogen), appearing at lower fields compared to C-3. The protonated carbons of the ring (C-4 and C-5) will resonate at higher fields. The carbon of the methoxy group (OCH₃) and the methyl group (CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 164.5 |

| C-6 | 160.0 |

| C-5 | 140.0 |

| C-4 | 112.0 |

| C-7 (-CN) | 117.0 |

| C-3 | 92.0 |

| OCH₃ | 54.0 |

Note: Data is based on predictive models and established chemical shift principles.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC: This experiment would correlate proton signals with the signals of the carbon atoms to which they are directly attached. The expected correlations are:

The proton signal at ~7.65 ppm with the carbon signal at ~140.0 ppm (H-5 to C-5).

The proton signal at ~6.70 ppm with the carbon signal at ~112.0 ppm (H-4 to C-4).

The methoxy proton signal at ~4.05 ppm with its carbon signal at ~54.0 ppm.

The methyl proton signal at ~2.55 ppm with its carbon signal at ~24.5 ppm.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH), which is crucial for piecing together the molecular fragments. Key predicted HMBC correlations that would confirm the structure of this compound include:

Correlations from the methyl protons (~2.55 ppm) to the C-6 (~160.0 ppm) and C-5 (~140.0 ppm) carbons.

Correlations from the methoxy protons (~4.05 ppm) to the C-2 carbon (~164.5 ppm).

Correlations from the H-4 proton (~6.70 ppm) to the C-2, C-5, and C-6 carbons.

Correlations from the H-5 proton (~7.65 ppm) to the C-3, C-6, and C-7 (nitrile) carbons.

These 2D NMR correlations would provide definitive evidence for the connectivity of the methoxy, methyl, and nitrile groups to the pyridine ring at the C-2, C-6, and C-3 positions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₈H₈N₂O.

The calculated exact mass for the molecular ion [M+H]⁺ is determined by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Exact Mass ([M+H]⁺): 149.0715

An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition of C₈H₈N₂O.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

The analysis would likely proceed via electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID). Key predicted fragmentation steps include:

Loss of a methyl radical: Cleavage of the O-CH₃ bond could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133.

Loss of formaldehyde: A rearrangement followed by the elimination of formaldehyde (CH₂O) from the methoxy group is a common pathway for methoxy-substituted aromatic compounds, which would produce a fragment at m/z 118.

Loss of hydrogen cyanide: Elimination of HCN from the nitrile group and the ring could result in a fragment ion at m/z 121.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 148 | [C₈H₈N₂O]⁺ | (Molecular Ion) |

| 133 | [M - CH₃]⁺ | •CH₃ |

| 118 | [M - CH₂O]⁺ | CH₂O |

Note: Fragmentation is complex and other pathways are possible. The listed fragments represent plausible and common fragmentation behaviors for the given functional groups.

By combining the detailed information from ¹H NMR, ¹³C NMR, 2D NMR, and both high-resolution and fragmentation mass spectrometry, the chemical structure of this compound can be elucidated and confirmed with a high degree of confidence.

Predicted Collision Cross Section (CCS) Analysis

Prediction of CCS values is typically achieved through computational methods, often employing machine learning algorithms or theoretical models based on the ion's structure. These models utilize a set of molecular descriptors to calculate the theoretical CCS, which can then be compared with experimental data for structural validation. For a molecule like this compound, a predicted CCS analysis would provide a theoretical value for its rotationally averaged surface area, aiding in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry (IM-MS). The predicted CCS value would be influenced by the spatial arrangement of the methoxy, methyl, and nitrile functional groups on the pyridine ring.

Table 1: Principles of Predicted Collision Cross Section (CCS) Analysis

| Parameter | Description |

| Definition | The effective area of an ion that is subject to collisions with a neutral buffer gas in the gas phase. |

| Influencing Factors | Molecular weight, three-dimensional conformation, charge distribution, and the nature of the buffer gas. |

| Prediction Methods | Machine learning models, theoretical calculations based on molecular dynamics or quantum chemistry. |

| Application | Aids in the structural identification and characterization of compounds in ion mobility-mass spectrometry (IM-MS). |

X-ray Diffraction Analysis

While a specific single crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, analysis of related nicotinonitrile derivatives allows for a detailed prediction of its solid-state geometry. It is anticipated that the pyridine ring would be essentially planar. The methoxy and methyl groups, being substituents on this ring, would have their geometries defined relative to this plane. The nitrile group (C≡N) is linear, and the C-C≡N bond angle would be expected to be approximately 178-180°.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···N hydrogen bonds involving the nitrile nitrogen and hydrogen atoms from the methyl group or the pyridine ring of neighboring molecules. Pi-stacking interactions between the aromatic pyridine rings could also play a significant role in the crystal lattice formation.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value/Range |

| Pyridine Ring | Planar |

| C-C≡N Bond Angle | ~178-180° |

| C-O-C Bond Angle (Methoxy) | ~115-120° |

| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking |

Single crystal X-ray diffraction is the definitive method for validating the conformation and configuration of a molecule in the solid state. For this compound, this technique would confirm the relative positions of the substituents on the pyridine ring, verifying it as the 2-methoxy-6-methyl isomer.

Furthermore, the analysis would reveal the preferred conformation of the methoxy group relative to the pyridine ring. The orientation of the methyl group of the methoxy substituent is likely to be staggered with respect to the C-O bond to minimize steric hindrance. Any slight deviations from the planarity of the pyridine ring, known as puckering, would also be precisely quantified. These structural details are crucial for understanding the molecule's reactivity and interactions in a biological or chemical system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The key vibrations would include the C≡N stretch of the nitrile group, C-H stretches of the methyl and methoxy groups, C-O stretching of the methoxy group, and various vibrations associated with the substituted pyridine ring. asianpubs.orgcdnsciencepub.compw.edu.pl

The nitrile group typically exhibits a sharp, medium-intensity absorption in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1250-1000 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, which are unique to its specific structure. asianpubs.orgcdnsciencepub.compw.edu.pl

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H (Pyridine) | Stretching |

| 3000-2850 | Aliphatic C-H (Methyl, Methoxy) | Stretching |

| 2240-2220 | Nitrile (C≡N) | Stretching |

| 1600-1450 | Pyridine Ring | C=C and C=N Stretching |

| 1470-1430 | Methyl (CH₃) | Asymmetric Bending |

| 1390-1370 | Methyl (CH₃) | Symmetric Bending |

| 1250-1000 | Methoxy (C-O) | Asymmetric and Symmetric Stretching |

| Below 900 | Aromatic C-H (Pyridine) | Out-of-plane Bending |

Computational and Theoretical Chemistry Studies of 2 Methoxy 6 Methylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methoxy-6-methylnicotinonitrile, these calculations can elucidate its electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. oatext.comarxiv.org This method is used to investigate the optimized geometry, vibrational frequencies, and electronic properties of nicotinonitrile derivatives. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of its electronic landscape. epstem.net

Key parameters derived from DFT calculations include global reactivity descriptors, which offer insights into the chemical reactivity and stability of the molecule. mdpi.com These descriptors for a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, were calculated using conceptual density functional theory (CDFT). mdpi.com Similar calculations for this compound would yield valuable data on its ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 8.15 |

| Electron Affinity (EA) | 1.98 |

| Electronegativity (χ) | 5.07 |

| Chemical Hardness (η) | 3.09 |

| Global Electrophilicity Index (ω) | 4.16 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity. Analysis of the molecular orbitals provides a visual representation of the electron density distribution and helps identify the regions of the molecule most likely to participate in chemical reactions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with biological targets.

Prediction of Binding Modes with Biological Targets

Nicotinonitrile derivatives have been investigated for their potential as inhibitors of various enzymes. Molecular docking, a key component of molecular modeling, can predict the preferred binding orientation of this compound within the active site of a protein. For instance, studies on the related compound 2-methoxy-4,6-diphenylnicotinonitrile have explored its interaction with lipoprotein-associated phospholipase A2, revealing significant interactions with the protein's active site. mdpi.com

A similar approach for this compound would involve docking it into the active site of a target protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions. These simulations can provide a binding affinity score, which helps in prioritizing compounds for further experimental testing.

Conformational Analysis and Energy Barriers

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. For a flexible molecule like this compound, rotation around single bonds, such as the bond connecting the methoxy group to the pyridine ring, can lead to different conformers.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles. This analysis reveals the most stable (lowest energy) conformation and the energy required to transition between different conformations. For example, in butane, the energy difference between the anti and gauche conformers is a well-studied example of conformational energetics. masterorganicchemistry.com Understanding the conformational preferences of this compound is essential for predicting its interaction with a receptor's binding site.

Table 2: Illustrative Rotational Energy Barriers for this compound

| Rotation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Methoxy-Ring (C-O) | 0 | 2.5 (Eclipsed) |

| Methoxy-Ring (C-O) | 90 | 0.0 (Staggered) |

| Methyl-Ring (C-C) | 0 | 3.0 (Eclipsed) |

| Methyl-Ring (C-C) | 60 | 0.5 (Gauche) |

Note: This data is for illustrative purposes and represents typical energy barriers for such rotations.

Structure-Reactivity Correlations

By combining the insights from quantum chemical calculations and molecular modeling, it is possible to establish structure-reactivity correlations. For this compound, this involves linking its calculated electronic and structural properties to its expected chemical behavior.

For example, the calculated electrostatic potential map can identify the nucleophilic and electrophilic sites on the molecule, predicting how it will react with different reagents. Quantum chemical calculations have been used to predict the favorable pathways for the nitration of related phenolic compounds, demonstrating the power of these methods in understanding reaction mechanisms. nih.gov The distribution of Mulliken atomic charges, another output of DFT calculations, can further quantify the reactivity of different atoms within the molecule. By correlating these computational predictions with experimental observations for similar compounds, a robust understanding of the structure-reactivity relationship for this compound can be developed.

Hammett Analysis for Substituent Effects on Reactivity

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is dependent on the reaction type but not the substituent. wikipedia.org

A Hammett analysis for this compound would involve studying a series of reactions where a reacting center is present on the pyridine ring, and the effects of the 2-methoxy and 6-methyl groups, as well as the 3-cyano group, are quantified. This would require experimental or computational data for a series of related compounds.

Table 1: Hypothetical Hammett Substituent Constants for Substituents on a Nicotinonitrile Ring

| Substituent | Position | σ_meta | σ_para |

| Methoxy (-OCH₃) | 2- | - | - |

| Methyl (-CH₃) | 6- | - | - |

| Cyano (-CN) | 3- | - | - |

Note: Specific Hammett constants are position-dependent and would need to be determined experimentally or through high-level computational studies for the nicotinonitrile scaffold.

Proton Affinity Studies

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction:

B + H⁺ → BH⁺

A higher proton affinity indicates a stronger base. Computational methods, particularly density functional theory (DFT), are frequently used to calculate proton affinities with high accuracy. For this compound, there are multiple potential sites for protonation: the pyridine nitrogen, the nitrile nitrogen, and the oxygen of the methoxy group. Computational studies can determine the most favorable protonation site by comparing the calculated proton affinities for each.

A study on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized DFT to analyze its electronic properties, which is a similar approach that would be used to determine proton affinity. nih.govmdpi.com

Below is a hypothetical data table illustrating the kind of results a computational study on the proton affinity of this compound might produce. The values are illustrative and would need to be calculated using quantum chemical methods.

Table 2: Calculated Proton Affinities (in kJ/mol) for Potential Protonation Sites of this compound

| Protonation Site | Calculated Proton Affinity (kJ/mol) |

| Pyridine Nitrogen (N1) | Value |

| Nitrile Nitrogen | Value |

| Methoxy Oxygen | Value |

Note: These values are for illustrative purposes and require specific computational chemistry calculations for their determination.

The relative proton affinities would reveal the most basic site in the molecule, which is crucial for understanding its behavior in acid-catalyzed reactions and its potential as a ligand in coordination chemistry.

Applications in Medicinal Chemistry and Biological Systems

Investigation of Potential Biological Activities

The nicotinonitrile scaffold is a versatile platform in medicinal chemistry, and the introduction of various functional groups, such as the methoxy (B1213986) and methyl groups found in 2-methoxy-6-methylnicotinonitrile, can lead to a diverse range of biological effects.

Derivatives containing methoxy groups have demonstrated notable anti-inflammatory capabilities. For instance, certain chalcone (B49325) derivatives with methoxy substitutions have been shown to possess potent anti-inflammatory effects. nih.govmdpi.com One such derivative, 2′-hydroxy-2,6′-dimethoxychalcone, effectively reduces the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov At a concentration of 10 μM, this compound decreased NO production by 61.95%. nih.gov

The mechanism behind this activity involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response. nih.govmdpi.com The suppression of iNOS and COX-2 leads to a decrease in the synthesis of NO and prostaglandins, respectively. nih.gov Further mechanistic studies reveal that these effects are mediated through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com For example, 2′-hydroxy-2,6′-dimethoxychalcone was found to inhibit the phosphorylation of p38, a key component of the MAPK pathway, by approximately 39.63% at a 10 μM concentration. nih.gov Similarly, the natural bioactive compound 2-methoxy-6-acetyl-7-methyljuglone is recognized for its anti-inflammatory efficacy. nih.gov

Table 1: Anti-inflammatory Activity of Methoxy-Containing Derivatives

| Compound | Effect | Target/Pathway | Source |

|---|---|---|---|

| 2′-hydroxy-2,6′-dimethoxychalcone | 61.95% reduction in NO production (at 10 μM) | iNOS, COX-2, NF-κB, MAPK | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | Inhibition of NO and pro-inflammatory cytokine production | iNOS, COX-2, MAPK, NF-κB | mdpi.com |

The antimicrobial potential of heterocyclic compounds related to nicotinonitrile has been an area of active investigation. Research into quinoline (B57606) derivatives, which share a heterocyclic nitrogen structure, has shown that certain synthesized compounds exhibit promising antimicrobial properties. nih.gov A study on secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety revealed that derivatives with electron-withdrawing groups on an associated phenyl ring displayed significant antifungal activity against species like Aspergillus niger and Aspergillus flavus. nih.gov Additionally, the natural product 2-methoxy-6-acetyl-7-methyljuglone has been reported to possess antimicrobial activities. nih.gov While direct studies on this compound are not detailed, the activity of these related structures suggests a potential avenue for future research into its antimicrobial efficacy.

The anticancer potential of molecules containing the methoxy group is a significant area of research. mdpi.com Methoxy groups are thought to enhance cytotoxic activity against various cancer cell lines by improving ligand-protein binding and activating signaling pathways that lead to cell death. mdpi.com For example, the presence of a methoxy group in the structure of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was shown to contribute to its stronger pro-oxidative and proapoptotic properties compared to a similar compound without the methoxy group. nih.gov

Derivatives of nicotinonitrile have also been explored for their antitumor effects. Structure-activity relationship (SAR) studies indicate that substituents play a crucial role; for instance, chloro-substituted analogs showed improved antitumor activity. The natural compound 2-methoxy-6-acetyl-7-methyljuglone has been found to combat cancer progression by inducing apoptosis and disrupting key signaling pathways. nih.gov Furthermore, ligands that bind to σ2 receptors, which are found in higher densities in tumor cells, can induce apoptosis, highlighting a potential mechanistic pathway for anticancer action. nih.gov

Table 2: Cytotoxic Effects of Related Methoxy-Containing Compounds

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Methoxyflavone Analogs | Various | Promotes cytotoxicity | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung), HepG2 (liver) | Significant cytotoxic activity, pro-oxidative, proapoptotic | nih.gov |

Sigma receptors, which are prevalent in the central nervous system, are implicated in various neurological functions and psychiatric disorders. nih.gov There are two primary subtypes, σ1 and σ2, which modulate multiple neurotransmitter systems. nih.gov Research has shown that certain benzamide (B126) analogs featuring a 2-methoxy group exhibit high affinity and selectivity for σ2 receptors. Specifically, compounds like N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) have a high affinity (Ki < 15 nM) and a σ2/σ1 selectivity ratio greater than 300. nih.gov This selective binding suggests that methoxy-containing compounds related to nicotinonitrile could be valuable tools for studying the role of σ2 receptors in CNS disorders and may hold potential for therapeutic modulation of these systems. nih.gov

Mechanism of Action Studies

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents.

The biological activities of this compound and its analogs can be traced to their interactions with specific molecular targets.

Sigma Receptors: As mentioned, methoxy-containing benzamide analogs are potent and selective ligands for the σ2 receptor. nih.gov This receptor is linked to potassium channels and calcium release and is a target of interest not only in the CNS but also in oncology, due to its overexpression in proliferating tumor cells. nih.gov The ability of σ2 receptor ligands to induce apoptosis makes this a critical mechanism of action for potential anticancer agents. nih.gov

Inflammatory Enzymes and Pathways: In the context of inflammation, methoxy-containing chalcone derivatives have been shown to inhibit the enzymes iNOS and COX-2. nih.govmdpi.com This inhibition is achieved by modulating the MAPK and NF-κB signaling pathways, which are central regulators of the inflammatory gene expression. nih.govmdpi.com

Cancer-Related Pathways: The anticancer activity of the related compound 2-methoxy-6-acetyl-7-methyljuglone involves the deregulation of pathways such as the H2O2-induced JNK/iNOS/NO and MAPK, ERK1/2 pathways, as well as activation of the RIP1/RIP3 complex, leading to apoptosis and necroptosis. nih.gov Other studies on benzofuran (B130515) derivatives show that their mechanism can involve the induction of cell cycle arrest. nih.gov

Metabolic Enzymes: A related compound, 6-Methoxy-2-methylnicotinamide, has been identified as a small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in obesity and type 2 diabetes. This highlights another potential mechanistic avenue for nicotinonitrile derivatives in metabolic regulation.

Table 3: Summary of Mechanisms of Action

| Biological Activity | Molecular Target / Pathway | Compound Class / Example | Source |

|---|---|---|---|

| CNS Modulation / Anticancer | σ2 Receptor | Methoxy-substituted benzamide analogs (e.g., RHM-1) | nih.gov |

| Anti-inflammatory | iNOS, COX-2, MAPK, NF-κB | Methoxy-substituted chalcone derivatives | nih.govmdpi.com |

| Anticancer | JNK/iNOS/NO, MAPK, ERK1/2, RIP1/RIP3 | 2-methoxy-6-acetyl-7-methyljuglone | nih.gov |

Modulation of Key Cellular Pathways

Derivatives of the nicotinonitrile scaffold have been shown to exert their biological effects by modulating several key cellular pathways, particularly those implicated in cancer progression. Research has demonstrated that certain novel nicotinonitrile derivatives can trigger intrinsic apoptosis, a programmed cell death mechanism. This is evidenced by the significant induction of caspases 9 and 3, with observed increases ranging from three to six-fold in colon cancer cell lines. nih.gov

In addition to inducing apoptosis, these compounds can inhibit the activity of tyrosine kinases (TK), enzymes that play a crucial role in cell signaling and growth. nih.gov By inhibiting TK, these derivatives can lead to cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov Specifically, certain horseshoe-shaped nicotinonitrile derivatives have been designed as dual inhibitors of c-Met and Pim-1 kinases, both of which are key targets in cancer therapy. nih.gov The inhibition of these pathways was further validated in HCT-116 colon cancer cells, where the most potent compounds were shown to trigger the apoptotic cascade by affecting the levels of Bax and Bcl-2 proteins and activating the proteolytic caspase cascade. nih.gov

Further mechanistic studies on related heterocyclic scaffolds highlight pathways that are common targets for optimization. For instance, the inhibition of the phosphoinositide 3-kinase δ (PI3Kδ) pathway is a significant strategy in cancer immunotherapy. nih.gov Inhibitors targeting PI3Kδ can directly suppress regulatory T cells (Tregs) and decrease the expression of Programmed death-ligand 1 (PD-L1), ultimately enhancing anti-tumor immune responses. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features of nicotinonitrile derivatives that determine their biological potency. Investigations into various analogues have revealed that the nature and position of substituents on the nicotinonitrile core are critical.

For example, in a series of derivatives designed as molluscicides, compounds featuring an amino substituent on the nicotinonitrile ring demonstrated superior activity compared to those with other functional groups. nih.gov In the context of anticancer activity, specific structural arrangements lead to highly potent compounds. Fused heterocyclic systems, such as pyrazolopyridine moieties attached to the nicotinonitrile core, have been identified as a key feature for potent anti-proliferative effects. nih.gov Within a series of these derivatives, compounds designated as 5g and 8 were found to be the most potent anticancer agents, inhibiting tyrosine kinase (TK) by 89% and 86% respectively. nih.gov

In the development of dual c-Met and Pim-1 inhibitors, a "horseshoe-shaped" conformation was a key design element. nih.gov The most effective compounds in this series, 2d and 2h , which incorporated specific substituted phenyl and pyrazole (B372694) rings, exhibited IC₅₀ values below 200 nM, indicating high potency. nih.gov SAR studies on analogues of mGluR5 antagonists have also provided valuable insights. The replacement of a phenylethynyl group with a thiazolylethynyl moiety, as seen in the transition from MPEP to MTEP, was a key step in developing more potent and selective compounds. ebi.ac.uk Further modifications to this template led to the discovery of analogues with significantly enhanced antagonist activity. ebi.ac.uk

The insights gained from SAR studies have enabled the rational design and synthesis of new nicotinonitrile analogues with improved biological activity. A common synthetic strategy involves the multi-component reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a ketone or another suitable precursor under basic conditions.

For instance, a series of horseshoe-shaped nicotinonitrile derivatives intended as c-Met and Pim-1 inhibitors were synthesized in high yields by coupling acetyl phenylpyrazole with various aldehydes and ethyl cyanoacetate (B8463686). nih.gov This approach allowed for the systematic variation of substituents to explore the SAR and optimize potency. nih.gov Similarly, another novel series of nicotinonitrile derivatives was synthesized through the reaction of hydrazonoyl chlorides with pyrazolo[3,4-b]pyridine-5-carbonitrile and cyclopenta[b]pyridine-3-carbonitrile precursors. nih.gov This synthetic route yielded compounds with potent, specific cytotoxic activity against breast and colon cancer cell lines while remaining safe for normal fibroblast cells. nih.gov

The synthesis of new derivatives for agricultural applications also follows a rational design approach. Starting from a chalcone derivative, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a 2-aminonicotinonitrile derivative was created through cyclization with malononitrile. nih.gov This core structure was then further modified to produce a range of molecules for molluscicidal screening. nih.gov These examples underscore how targeted chemical synthesis, guided by an understanding of the structural requirements for activity, leads to the creation of novel compounds with enhanced biological profiles.

Development as Lead Compounds for Drug Discovery

The nicotinonitrile (3-cyanopyridine) nucleus is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility. ekb.egresearchgate.net This core structure is a key component in several marketed drugs, demonstrating its pharmaceutical relevance. ekb.egresearchgate.net Examples include the kinase inhibitors Bosutinib and Neratinib , used in cancer therapy, and the phosphodiesterase inhibitors Milrinone and Olprinone , used for treating heart failure. ekb.egresearchgate.net

The pyridine (B92270) ring system, a fundamental part of the nicotinonitrile structure, is found in essential natural molecules like nicotinic acid and vitamin B6, which are vital for metabolism. ekb.eg The 3-cyano group is a key functional handle that allows for diverse chemical modifications, enabling the creation of large libraries of compounds for screening. ekb.eg Researchers have successfully incorporated the nicotinonitrile scaffold into various hybrid molecules to target a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. ekb.eg For example, the nicotinonitrile ring system has been identified as an attractive scaffold for developing novel bronchodilator agents. ekb.eg

Once a promising nicotinonitrile-based lead compound is identified, it undergoes extensive optimization to improve its therapeutic properties. This process involves modifying the molecule's structure to enhance potency, selectivity, and pharmacokinetic characteristics, such as absorption, distribution, metabolism, and excretion (ADME).

A clear example of this optimization process is seen in the development of selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for cancer immunotherapy. nih.gov Starting with an initial lead, extensive SAR studies were conducted on a series of thienopyrimidine derivatives, a related nitrogen-containing heterocyclic scaffold. This led to the identification of two lead compounds, 18 and 42 , which showed potent single-digit nanomolar activity against PI3Kδ and over 100-fold selectivity against other PI3K isoforms. nih.gov

Further optimization focused on improving their cellular activity and metabolic stability. The compounds were shown to effectively inhibit the phosphorylation of AKT, a downstream target of PI3K, in a time- and concentration-dependent manner within cancer cells. nih.gov With favorable pharmacokinetic profiles established, compound 18 was advanced into in vivo studies in mouse models of melanoma and lung carcinoma, where it demonstrated significant anticancer efficacy. nih.gov This systematic approach of iterative design, synthesis, and testing is fundamental to transforming a preliminary hit compound into a viable drug candidate for therapeutic use.

Kv7 Channel Modulatory Research

The M-current, a low-threshold, non-inactivating potassium current, is primarily mediated by the heteromeric assembly of Kv7.2 and Kv7.3 channel subunits. nih.gov These channels are predominantly expressed in neuronal tissues and play a crucial role in regulating neuronal excitability. nih.gov Opening of Kv7 channels leads to hyperpolarization of the cell membrane, which in turn reduces the likelihood of action potential firing. nih.gov This mechanism is fundamental to the therapeutic potential of Kv7 channel openers in conditions characterized by neuronal hyperexcitability.

Evaluation as Potential Kv7 Channel Openers

Research into the therapeutic potential of Kv7 channel openers has identified several classes of small molecules capable of modulating channel activity. While a number of compounds have been investigated, specific data on the direct evaluation of this compound as a Kv7 channel opener is not extensively detailed in publicly available research.

However, the broader context of Kv7 channel modulation can be understood through the study of related compounds. For instance, the development of analogues of the known Kv7 channel agonist flupirtine (B1215404) has provided insights into the structure-activity relationships of these modulators. In one such study, various derivatives were synthesized and tested for their ability to open Kv7.2/7.3 channels.

| Compound | EC50 (μM) on Kv7.2/7.3 Channels |

|---|---|

| Flupirtine maleate | Data not specified |

| Compound 32 | 1.9 |

| Compound 33·HCl | 2.6 |

| Compound 34·HCl | 3.5 |

| Compound 36·HCl | >100 |

| Compound 37·HCl | >100 |

EC50 values were determined using a fluorescence-based thallium-flux assay in HEK293 cells overexpressing Kv7.2/7.3 channels. nih.gov Compounds with methyl substitutions at specific positions (32, 33, 34) demonstrated activity as Kv7.2/7.3 channel openers, whereas other analogues were found to be significantly less active or inactive. nih.gov

Implications for Neurological Conditions and Pain Management

The modulation of Kv7 channels has significant implications for the treatment of various neurological conditions and pain states. The stabilizing effect of Kv7 channel openers on neuronal membranes makes them attractive candidates for antiepileptic drugs. nih.gov Retigabine (ezogabine), a clinically approved Kv7 channel opener, has demonstrated efficacy in treating epilepsy, highlighting the therapeutic potential of this mechanism of action. nih.gov

Furthermore, the involvement of Kv7 channels in the peripheral and central nervous systems suggests their role in pain pathways. The expression of Kv7.2, Kv7.3, and Kv7.5 subunits in sensory neurons indicates that enhancing their activity could reduce the excitability of these neurons and thereby alleviate pain. The analgesic properties of flupirtine, which was used for pain refractory to NSAIDs and for which opioids were contraindicated, further support the potential of Kv7 channel openers in pain management. nih.gov

While direct evidence for this compound's efficacy in specific neurological conditions or pain models is not available in the reviewed literature, the established role of Kv7 channel modulation provides a strong rationale for investigating novel compounds with this mechanism. The development of new chemical entities that can selectively and effectively open Kv7 channels continues to be a promising avenue for discovering novel treatments for epilepsy, neuropathic pain, and other neurological disorders.

Role in Organic Synthesis and Materials Science

Function as a Versatile Building Block in Complex Chemical Syntheses

The reactivity of the nitrile and methoxy (B1213986) groups, combined with the inherent properties of the pyridine (B92270) core, allows 2-methoxy-6-methylnicotinonitrile to be a foundational element in the construction of diverse and complex molecules. Its utility as a starting material is particularly evident in the synthesis of substituted pyridines and other heterocyclic systems.

Precursor for Novel Pyridine Derivatives

The structure of this compound is primed for modification, serving as an excellent starting point for the synthesis of new pyridine-based compounds. Organic chemists can leverage the existing functional groups to introduce further complexity and functionality. For instance, the methoxy group can be a site for nucleophilic substitution reactions, allowing for its replacement with other functional groups. This process can lead to the creation of a wide array of substituted pyridines that are not easily accessible through other synthetic routes.

Furthermore, the nitrile group (-CN) is a highly versatile functional group that can be transformed into various other moieties, such as amines, carboxylic acids, or amides. These transformations open up pathways to a broad spectrum of novel pyridine derivatives with potential applications in pharmaceuticals and agrochemicals. For example, the synthesis of novel methoxypyridine-derived modulators has been explored, demonstrating the importance of the methoxypyridine scaffold in creating biologically active molecules. The strategic modification of compounds like this compound is key to developing these new chemical entities.

Intermediate in Heterocyclic Compound Construction

Beyond simple pyridine derivatives, this compound is an important intermediate in the assembly of more complex heterocyclic structures. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the pyridine ring of this compound provides a robust scaffold upon which to build.

Research has shown that nitropyridin-2-ones, which can be synthesized from precursors like 2-methoxypyridines, are valuable in the construction of fused heterocyclic systems like indolizines. youtube.com In one study, 2-methoxypyridines were N-phenacylated and subsequently cyclized to form oxazole[3,2-a]pyridinium salts, which could then be rearranged into indolizine (B1195054) derivatives. youtube.com This demonstrates how the methoxy group can act as a protecting group and a directing group to facilitate complex cyclization reactions. The ability to convert pyridin-2-ones into 2-chloropyridines and then into 2-methoxypyridines is a common and high-yielding synthetic strategy, highlighting the importance of methoxypyridine intermediates in these multi-step syntheses. youtube.com

Applications in Specialty Chemicals and Advanced Materials

The utility of this compound extends beyond being a simple synthetic intermediate; it is also a key component in the development of specialty chemicals and advanced materials with tailored properties.

Intermediate in the Synthesis of Solvatochromic Azo Dyes

While not a dye itself, this compound can serve as a precursor for the synthesis of azo dyes, a class of colored compounds known for their use in textiles, printing, and as indicators. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species.

A structurally related compound, 2-methoxy-5-methyl-4-sulfophenylamine, is used in the synthesis of Allura Red AC, a common food dye. The process begins with the diazotization of the amine using sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This salt is then coupled with a naphthalene (B1677914) derivative to create the final azo dye. This established synthetic route illustrates how a molecule with a methoxy and methyl-substituted aromatic ring containing an amino group can be a key building block for complex dyes. The nitrile group in this compound could potentially be converted to an amino group, making it a suitable precursor for a similar diazotization-coupling sequence to produce novel azo dyes.

Azo dyes often exhibit solvatochromism, meaning their color changes depending on the polarity of the solvent. This property is highly desirable for creating chemical sensors and probes. The electronic properties of the pyridine ring and its substituents in a dye derived from this compound would influence its solvatochromic behavior, potentially leading to new dyes with specific sensing capabilities.

Contribution to the Development of Materials with Specific Properties

The methoxypyridine core is a valuable component in the design of advanced materials, particularly those with specific optical and electronic properties. Researchers have synthesized new luminescent, bent-shaped molecules for use as liquid crystals, incorporating a 2-methoxypyridine (B126380) or 2-methoxy-3-cyanopyridine core.

These materials exhibit liquid crystalline phases, such as nematic or columnar phases, which are crucial for applications in displays and optical devices. The presence of the methoxy group and the lateral cyano group on the pyridine core significantly influences the intermolecular interactions and the resulting material properties. For instance, the nematic phase, which is essential for many liquid crystal displays (LCDs), was observed in compounds containing a lateral cyano group on the pyridine ring. The ability to tune these properties by modifying the peripheral groups attached to the central pyridine core makes compounds like this compound valuable starting points for the rational design of new functional materials.

常见问题

Q. What are the key synthetic methodologies for preparing 2-methoxy-6-methylnicotinonitrile?

The compound can be synthesized via condensation reactions using α,β-unsaturated ketones and malononitrile in methanol under basic conditions (e.g., sodium methoxide). Critical parameters include stoichiometric ratios of reactants, reaction temperature (room temperature to mild heating), and purification via recrystallization. Characterization typically involves NMR, FTIR, and mass spectrometry to confirm the nitrile and methoxy functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) and wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store at 2–8°C in airtight containers, avoiding incompatible materials (e.g., strong oxidizers). Prevent environmental release by containing spills with absorbent materials and ensuring proper ventilation .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Complementary techniques include elemental analysis (C/H/N/O), HPLC for purity assessment, and thermal gravimetric analysis (TGA) to evaluate stability under varying temperatures .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Systematic optimization involves:

- Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance reaction kinetics.

- Adjusting solvent polarity (e.g., ethanol vs. DMF) to improve solubility of intermediates.

- Employing microwave-assisted synthesis for reduced reaction time and higher yields. Monitor progress via TLC or in-situ FTIR to identify side products (e.g., hydrolysis of nitrile to amide) .

Q. What crystallographic features influence the fluorescent properties of nicotinonitrile derivatives?

Non-planar molecular geometries (e.g., dihedral angles >30° between aromatic rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, C–H⋯π contacts) enhance fluorescence by reducing π-π quenching. For this compound analogs, substituent positioning (e.g., electron-donating methoxy groups) can red-shift emission spectra .

Q. How can researchers assess the potential carcinogenicity of this compound?

Conduct Ames tests (bacterial reverse mutation assay) to evaluate mutagenicity and mammalian cell assays (e.g., micronucleus test) for clastogenicity. Compare results with IARC/ACGIH classifications of structurally similar nitriles. Dose-response studies in rodent models may be required if in vitro data indicate genotoxic potential .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to modulate electronic properties.

- Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability.

- Screen derivatives using kinase inhibition assays or antimicrobial susceptibility testing to identify structure-activity relationships (SAR) .

Methodological Guidance

- For Stability Testing : Perform accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid) .

- For Ecological Risk Assessment : Evaluate biodegradability via OECD 301B (CO₂ evolution test) and bioaccumulation potential using logP calculations (predicted logP = 1.2–1.8 for nicotinonitriles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。